molecular formula C13H16BrFN2O2 B2614910 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine CAS No. 2094903-14-5

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine

Cat. No. B2614910
CAS RN: 2094903-14-5
M. Wt: 331.185
InChI Key: ABAAYHGYVVMVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has a fluorine atom at the 2-position, a bromine atom at the 3-position, and a pyrrolidine-1-carbonyl group at the 5-position. The ethoxymethyl group is attached to the nitrogen atom of the pyrrolidine ring. In

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine involves the inhibition of Akt and GSK3 enzymes. Akt is a serine/threonine kinase that plays a role in cell survival, growth, and metabolism. GSK3 is also a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, cell cycle progression, and gene expression. Inhibition of these enzymes can lead to changes in cellular signaling pathways and may have therapeutic implications for diseases such as cancer, diabetes, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine are still being studied. However, it has been shown to inhibit the activity of Akt and GSK3 enzymes, which are involved in various cellular processes. Inhibition of these enzymes can lead to changes in cellular signaling pathways and may have therapeutic implications for diseases such as cancer, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine in lab experiments is its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications for diseases such as cancer, diabetes, and neurodegenerative disorders. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine. One direction is to study its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on cellular signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis method for 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine involves several steps. The first step is the reaction of 2-chloro-5-bromopyridine with potassium fluoride to form 2-fluoro-5-bromopyridine. The second step is the reaction of 2-fluoro-5-bromopyridine with ethoxymethylamine to form 2-fluoro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine. The final step is the reaction of 2-fluoro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine with bromine to form 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine.

Scientific Research Applications

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine has potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (Akt) and glycogen synthase kinase 3 (GSK3). These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism. Inhibition of these enzymes can lead to changes in cellular signaling pathways and may have therapeutic implications for diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(5-bromo-6-fluoropyridin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2/c1-2-19-8-9-3-4-17(7-9)13(18)10-5-11(14)12(15)16-6-10/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAYHGYVVMVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C2=CC(=C(N=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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